methyl 4-oxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
CAS No.: 422283-61-2
Cat. No.: VC5123956
Molecular Formula: C23H23N3O4S
Molecular Weight: 437.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 422283-61-2 |
|---|---|
| Molecular Formula | C23H23N3O4S |
| Molecular Weight | 437.51 |
| IUPAC Name | methyl 4-oxo-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
| Standard InChI | InChI=1S/C23H23N3O4S/c1-30-22(29)17-9-10-18-19(13-17)24-23(31)26(21(18)28)14-15-5-7-16(8-6-15)20(27)25-11-3-2-4-12-25/h5-10,13H,2-4,11-12,14H2,1H3,(H,24,31) |
| Standard InChI Key | CBOXUZINLLUHFA-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)N4CCCCC4 |
Introduction
Methyl 4-oxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound belonging to the class of tetrahydroquinazoline derivatives. This compound is characterized by its unique structural features, including a piperidine moiety and a sulfanylidene group, which have garnered significant interest in scientific research, particularly in medicinal chemistry.
Synthesis Steps:
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Formation of Quinazoline Core: This involves the condensation of appropriate starting materials to form the quinazoline ring system.
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Introduction of Piperidine Ring: The piperidine moiety is introduced through a carbonylation reaction.
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Incorporation of Sulfanylidene Group: This step involves the addition of a sulfanylidene group to the quinazoline core.
Spectroscopic Analysis
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to elucidate the structure and confirm the presence of functional groups in methyl 4-oxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate.
Spectroscopic Techniques:
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NMR: Provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei.
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MS: Used to determine the molecular weight and fragmentation pattern of the compound.
Potential Applications
This compound is of interest in medicinal chemistry due to its potential pharmacological properties. It may interact with specific biological targets, such as enzymes or receptors, which could be beneficial in treating various diseases.
Potential Biological Targets:
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Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
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Receptor Interaction: It could interact with receptors to modulate biological responses.
Comparison with Similar Compounds:
| Compound | Biological Activity | IC50 Range |
|---|---|---|
| Quinoxaline Derivatives | Anticancer | 1.9–7.52 μg/mL (HCT-116), 2.3–6.62 μg/mL (MCF-7) |
| Tetrahydroquinazoline Derivatives | Potential Pharmacological Agent | Not Specified |
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